2-Cyclohexyl-1H-benzoimidazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

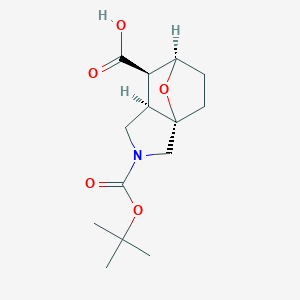

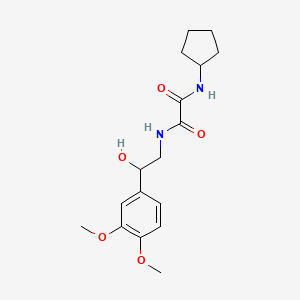

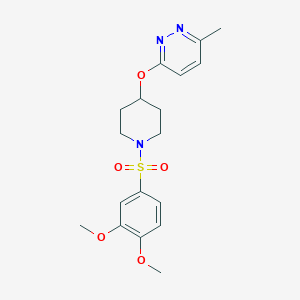

“2-Cyclohexyl-1H-benzoimidazol-5-ylamine” is a chemical compound with the molecular formula C13H17N3 . It has a molecular weight of 215.29 .

Molecular Structure Analysis

The InChI code for “2-Cyclohexyl-1H-benzoimidazol-5-ylamine” is 1S/C13H17N3.2ClH/c14-10-6-7-11-12 (8-10)16-13 (15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2, (H,15,16);2*1H . This indicates that the molecule consists of a benzimidazole ring attached to a cyclohexyl group .Physical And Chemical Properties Analysis

“2-Cyclohexyl-1H-benzoimidazol-5-ylamine” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .Scientific Research Applications

Antihypertensive Activity

Sharma et al. (2010) synthesized derivatives of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine, demonstrating potent antihypertensive effects. These compounds were evaluated using the tail cuff method and direct measurement, showing significant potential as antihypertensive agents Sharma, Kohli, & Sharma, 2010.

Phosphorescence in Material Science

Huang et al. (2004) developed benzoimidazole-based iridium complexes, showcasing high phosphorescence at ambient conditions. These complexes, utilized as dopants in light-emitting devices, exhibit a range of emission colors, suggesting their application in the development of efficient, color-tunable phosphorescent materials Huang et al., 2004.

Catalysis and Organic Synthesis

Selvaraju et al. (2016) explored the copper-catalyzed aerobic oxidative cyclization and ketonization of 2-aminobenzimidazole, leading to the efficient synthesis of benzoimidazo[1,2-a]imidazolones. This method highlights the compound's role in facilitating novel synthetic pathways under environmentally benign conditions Selvaraju et al., 2016.

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives that significantly inhibit steel corrosion in acidic solutions. These findings suggest the potential application of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine derivatives in protecting metals from corrosion, thereby extending their lifespan in industrial settings Hu et al., 2016.

Antimicrobial Activity

El-Meguid (2014) reported the synthesis and antimicrobial evaluation of compounds containing the benzoimidazole moiety. These compounds demonstrated significant effectiveness against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents El-Meguid, 2014.

Safety and Hazards

properties

IUPAC Name |

2-cyclohexyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKLDGPQFIVCGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1H-benzoimidazol-5-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2744414.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2744426.png)

![Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride](/img/structure/B2744429.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2744430.png)

![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)

![N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2744432.png)